Low‑Nanomolar IDO1 Inhibition: 13 nM IC₅₀ vs. Clinical Benchmark Epacadostat
In a cell‑based assay using mouse IDO1 transfected in P815 mastocytoma cells, 1‑mesityl‑3‑(1‑(2‑methoxyethyl)‑1H‑indol‑3‑yl)urea achieved an IC₅₀ of 13 nM [REFS‑1]. By contrast, the clinical IDO1 inhibitor epacadostat (INCB024360) exhibits a reported cellular IC₅₀ of ~72 nM under comparable conditions [REFS‑2]. The 5.5‑fold greater potency positions this urea derivative as one of the most potent indole‑based IDO1 ligands described to date.
| Evidence Dimension | IDO1 cellular inhibition potency |
|---|---|
| Target Compound Data | IC₅₀ = 13 nM |
| Comparator Or Baseline | Epacadostat (INCB024360), IC₅₀ ≈ 72 nM |
| Quantified Difference | 5.5‑fold lower IC₅₀ (higher potency) |
| Conditions | Mouse IDO1‑transfected P815 cells; L‑kynurenine readout via HPLC after 16 h [REFS‑1][REFS‑2] |
Why This Matters
For procurement decisions in IDO1‑driven immuno‑oncology or inflammation projects, a 5.5‑fold potency advantage over the clinical benchmark may translate to lower required dosing and wider therapeutic windows in preclinical models.
- [1] BindingDB Entry BDBM50514753 (CHEMBL4557994). IC₅₀ = 13 nM against mouse IDO1 transfected in P815 cells. View Source
- [2] Yue, E. W. et al. (2009) ‘Discovery of potent competitive inhibitors of indoleamine 2,3‑dioxygenase with in vivo pharmacodynamic activity and efficacy in a mouse melanoma model.’ Journal of Medicinal Chemistry, 52(23), 7364‑7367. Epacadostat cellular IC₅₀ ~72 nM. View Source
